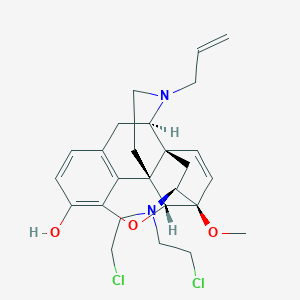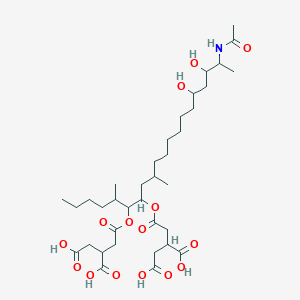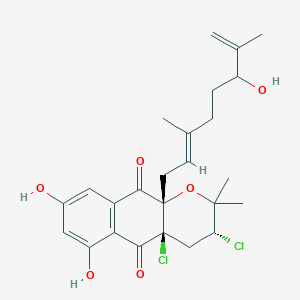![molecular formula C22H16N2O8S2 B055730 (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid CAS No. 29588-96-3](/img/structure/B55730.png)
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as DTNB, is a chemical compound that is widely used in scientific research. It is a disulfide-bonded compound that has a yellow color and is soluble in water. DTNB is commonly used in biochemical and physiological experiments due to its ability to react with sulfhydryl groups.
Wirkmechanismus
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid reacts with sulfhydryl groups via a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid and the sulfhydryl group. The resulting product has a yellow color and can be measured spectrophotometrically.
Biochemische Und Physiologische Effekte
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical and physiological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has several advantages for lab experiments. It is a non-toxic compound that is easy to use and can be measured spectrophotometrically. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also relatively stable and has a long shelf life. However, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid has some limitations. It is sensitive to pH and temperature changes and can be affected by other compounds in the sample.
Zukünftige Richtungen
There are several future directions for the use of (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid in scientific research. One area of research is the development of new methods for measuring sulfhydryl groups in biological molecules. Another area of research is the study of the kinetics of enzyme-catalyzed reactions using (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid. Additionally, (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in disease-causing proteins.
Synthesemethoden
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with L-cysteine. The reaction takes place in an aqueous solution at a pH of 8.0-9.0. The resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is widely used in scientific research due to its ability to react with sulfhydryl groups. It is commonly used to measure the concentration of sulfhydryl groups in proteins, enzymes, and other biological molecules. (2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid is also used to study the kinetics of enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
29588-96-3 |
|---|---|
Produktname |
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
Molekularformel |
C22H16N2O8S2 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C22H16N2O8S2/c25-17-11-5-1-2-6-12(11)18(26)23(17)15(21(29)30)9-33-34-10-16(22(31)32)24-19(27)13-7-3-4-8-14(13)20(24)28/h1-8,15-16H,9-10H2,(H,29,30)(H,31,32)/t15-,16-/m0/s1 |
InChI-Schlüssel |
GUQBSPYSVBNDBP-HOTGVXAUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CSSC[C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CSSCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Synonyme |
L-α,α’-(dithiodimethylene)bis[1,3-dioxo-2-isoindolineacetic Acid; [R-(R*,R*)]-α,α’-[dithiobis(methylene)]bis[1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)





![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)



